molecular formula C10H18O B081716 2-sec-Butylcyclohexanone CAS No. 14765-30-1

2-sec-Butylcyclohexanone

Cat. No. B081716
CAS RN: 14765-30-1
M. Wt: 154.25 g/mol
InChI Key: RQXTZKGDMNIWJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclohexanone compounds typically involves strategies such as acyl radical cyclizations. For example, a concise synthesis of a related compound, (±)-trans-3,5-bis(t-butyldimethylsiloxy)-2-methylenecyclohexanone, was developed from ethyl acetoacetate, involving acyl radical cyclization to construct the six-membered ring, highlighting a method that could potentially be adapted for 2-sec-Butylcyclohexanone (Batty, Crich, & Fortt, 1990).

Molecular Structure Analysis

Studies on similar compounds provide insights into the molecular structure analysis of cyclohexanone derivatives. For instance, electron diffraction combined with vibrational and conformational calculations has been used to investigate the molecular structure of 2,2,6-trimethylcyclohexanone, indicating a methodology that can be applied to study the structure of 2-sec-Butylcyclohexanone (Askari, Schäfer, & Seip, 1976).

Chemical Reactions and Properties

The chemical reactions involving cyclohexanone derivatives often include polymerization processes. For example, the controlled polymerization of a cyclic diene prepared from a naturally occurring monoterpene showcases the potential for creating polymers with cyclohexanone structures, which could extend to the polymerization behavior of 2-sec-Butylcyclohexanone derivatives (Kobayashi, Lu, Hoye, & Hillmyer, 2009).

Physical Properties Analysis

The physical properties of cyclohexanone derivatives, such as their solubility and thermal stability, are crucial for their application in material science. For instance, a study on new cardo poly(bisbenzothiazole)s from a derivative highlighted the solubility and thermal properties of the synthesized polymers, providing a framework for understanding the physical properties of 2-sec-Butylcyclohexanone-based materials (Huang, Xu, & Yin, 2006).

Chemical Properties Analysis

The reactivity and chemical behavior of 2-sec-Butylcyclohexanone can be inferred from studies on similar compounds. For example, the photocycloaddition reactions of 2-acylcyclohex-2-enones with various reactants show the potential chemical reactivity of cyclohexanone derivatives in synthetic chemistry, suggesting possible reactions that 2-sec-Butylcyclohexanone could undergo (Ferrer & Margaretha, 2001).

Scientific Research Applications

  • Safety Assessment in Fragrance Ingredient : 2-sec-Butylcyclohexanone, as a read-across material, was used to evaluate the safety of related compounds in fragrance ingredients. This included assessments of genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. The study found that 2-sec-Butylcyclohexanone provided a calculated margin of exposure for repeated dose toxicity and reproductive toxicity endpoints and was not expected to be genotoxic or phototoxic/photoallergenic (Api et al., 2020).

  • Thermoeconomic and Environmental Analysis in Wastewater Treatment : This compound's derivative, sec-butyl alcohol, plays a significant role in the pharmaceutical and chemical industries. The study focused on energy-saving methods for separating and recovering cyclohexane/sec-butyl alcohol/water azeotropic mixtures from wastewater, highlighting the compound's importance in mitigating environmental risk and recycling solvents (Zhu et al., 2021).

  • Use in Chemical Synthesis : 2-sec-Butylcyclohexanone derivatives were used in a study on the Ni-catalyzed reductive coupling of aryl iodides and isatins to form 3-hydroxyoxindoles, demonstrating the compound's application in developing new synthetic methods (Nasim et al., 2022).

  • Study of Molecular Structures : Research on the crystal structures of halogenated derivatives of cyclohexanone, including tert-butyl-4 cyclohexanone, involved analyzing endocyclic angles and electronic cloud overlaps, offering insights into the structural characteristics of these compounds (Gaultier et al., 1973).

  • Investigation in Polymer Science : 2-sec-Butylcyclohexanone derivatives have been investigated in polymer science, including studies on the solvolysis of Grignard reagents in optically active media and the controlled polymerization of cyclic dienes derived from monoterpenes (Allentoff & Wright, 1957); (Kobayashi et al., 2009).

  • Catalysis and Chemical Reactions : Its use in catalysis was demonstrated in the study on the stereoselective hydrogenation of tert-butylphenols over charcoal-supported rhodium catalysts (Hiyoshi et al., 2007).

  • Environmental and Pharmacological Applications : The compound's derivatives have shown potential in promoting the percutaneous absorption of drugs like indomethacin, illustrating their utility in pharmaceutical formulations (Quan et al., 1989).

  • Metabolism Studies : Research on the metabolism of isomeric tert-butylcyclohexanones in rabbits revealed insights into the metabolic pathways and the formation of secondary alcohols, which are excreted extensively conjugated with glucuronic acid (Cheo et al., 1967).

Safety And Hazards

2-sec-Butylcyclohexanone is classified as a combustible liquid and may be harmful if swallowed . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

2-butan-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-3-8(2)9-6-4-5-7-10(9)11/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXTZKGDMNIWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041818
Record name 2-sec-Butylcyclohexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless, viscous liquid, solidifies to an opaque mass; woody camphoraceous somewhat musty odour
Record name Cyclohexanone, 2-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
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Record name 2-sec-Butylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1041/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

76.00 to 78.00 °C. @ 8.00 mm Hg
Record name 2-(1-Methylpropyl)cyclohexanone
Source Human Metabolome Database (HMDB)
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Solubility

566 mg/L @ 20 °C (exp), insoluble in water; miscible with most oils, Miscible at room temperature (in ethanol)
Record name 2-(1-Methylpropyl)cyclohexanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-sec-Butylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1041/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.917
Record name 2-sec-Butylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1041/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-sec-Butylcyclohexanone

CAS RN

14765-30-1
Record name 2-sec-Butylcyclohexanone
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Record name 2-sec-Butyl cyclohexanone
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Record name 2-sec-Butylcyclohexanone
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Record name Cyclohexanone, 2-(1-methylpropyl)-
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Record name 2-sec-Butylcyclohexan-1-one
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Record name 2-sec-butylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
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Record name 2-SEC-BUTYL CYCLOHEXANONE
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Record name 2-(1-Methylpropyl)cyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
59
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… repeated dose toxicity study with a reproduction/developmental toxicity screening test, groups of 10 Wistar Hans rats/sex/dose were fed diets containing 2-sec-butylcyclohexanone at …
AM Api, D Belsito, S Biserta, D Botelho, M Bruze… - Food and Chemical …, 2021 - Elsevier
… /sex/dose were fed diets containing 2-sec-butylcyclohexanone at doses of 0 (basal diet only), … endpoint can be calculated by dividing the 2-sec-butylcyclohexanone NOAEL in mg/kg/day …
Number of citations: 7 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… Read-across material 2-sec-butylcyclohexanone (CAS # 1476530-1; see Section VI) has … rats/sex/dose were fed diets containing 2-sec-butylcyclohexanone at doses of 0 (basal diet only…
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… Read-across material 2-sec-butylcyclohexanone (CAS # 14765-30-1; see Section VI) has … / sex/dose were fed diets containing 2-sec-butylcyclohexanone at doses of 0 (basal diet only), …
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… Read-across material 2-sec-butylcyclohexanone (CAS # 14765-30-1, see Section VI) has … rats/sex/dose were fed diets containing 2sec-butylcyclohexanone at doses of 0 (basal diet only…
KO Ash, JD Skogen - Journal of Neurochemistry, 1970 - Wiley Online Library
… acetate, linalool, 2-sec-butylcyclohexanone, tonalid and … floral odorant, and 2-sec-butylcyclohexanone, a minty odour, … similar to either linalool or 2-sec-butylcyclohexanone. Ethanol at 1 …
Number of citations: 16 onlinelibrary.wiley.com
M Kitamura, T Miki, K Nakano, R Noyori - Tetrahedron letters, 1996 - Elsevier
In the presence of a Cu(I)N-monosubstituted sulfonamide combined catalyst system, diorganozincs react with α,β-unsaturated ketones to generate Zn enolates, which may be …
Number of citations: 140 www.sciencedirect.com
SE Hall, WB Floriano, N Vaidehi… - Chemical …, 2004 - academic.oup.com
The first step in the perception of an odor is the activation of one or more olfactory receptors (ORs) following binding of the odorant molecule to the OR. In order to initiate the process of …
Number of citations: 97 academic.oup.com
L Rubio-Pérez, FJ Pérez-Flores, P Sharma… - Organic …, 2009 - ACS Publications
… When commercially available, 2-sec-butylcyclohexanone (mixture of diastereomers) is used, and chiral amine 4q was obtained with three chiral centers (entry 16). One would expect a …
Number of citations: 120 pubs.acs.org
WB Floriano, N Vaidehi, WA Goddard III - Chemical senses, 2004 - academic.oup.com
We used the MembStruk first principles computational technique to predict the three-dimensional (3-D) structure of six mouse olfactory receptors (S6, S18, S19, S25, S46 and S50) for …
Number of citations: 97 academic.oup.com

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